

Application Notes and Protocols: FPR2 Agonist 3 In Vitro Calcium Mobilization Assay

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Compound of Interest

Compound Name: FPR2 agonist 3

Cat. No.: B15604578

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Introduction

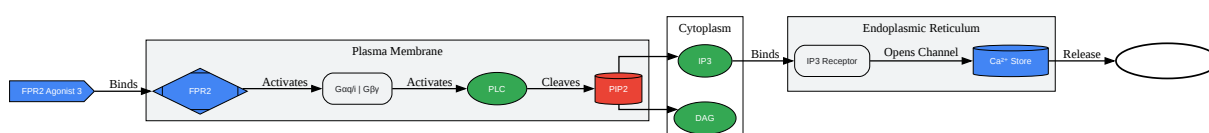
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating inflammatory responses. [1][2][3] Activation of FPR2 by various ligands, including proteins, peptides, and lipids, can trigger either pro-inflammatory or pro-resolving signaling pathways. [3][4][5] This dual functionality makes FPR2 an attractive therapeutic target for a range of inflammatory diseases. [1][6]

One of the key downstream signaling events following FPR2 activation is the mobilization of intracellular calcium ($[Ca^{2+}]_i$). [1][2][7] This process is a hallmark of GPCR activation, particularly those coupled to G α_q or G α_i proteins, and serves as a robust method for screening and characterizing receptor agonists. [8][9] Agonist binding to FPR2 initiates a cascade involving the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). [8][10][11] IP₃ then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. [8][10]

This application note provides a detailed protocol for an in vitro calcium mobilization assay to characterize the activity of **FPR2 agonist 3** (also referred to as compound CMC23). [12] The assay utilizes the fluorescent calcium indicator Fluo-4 AM, a widely used dye for measuring intracellular calcium changes in response to agonist stimulation. [13][14]

Signaling Pathway

The activation of FPR2 by an agonist initiates a signal transduction cascade that results in an increase in intracellular calcium concentration. This pathway is critical for many cellular responses mediated by this receptor.

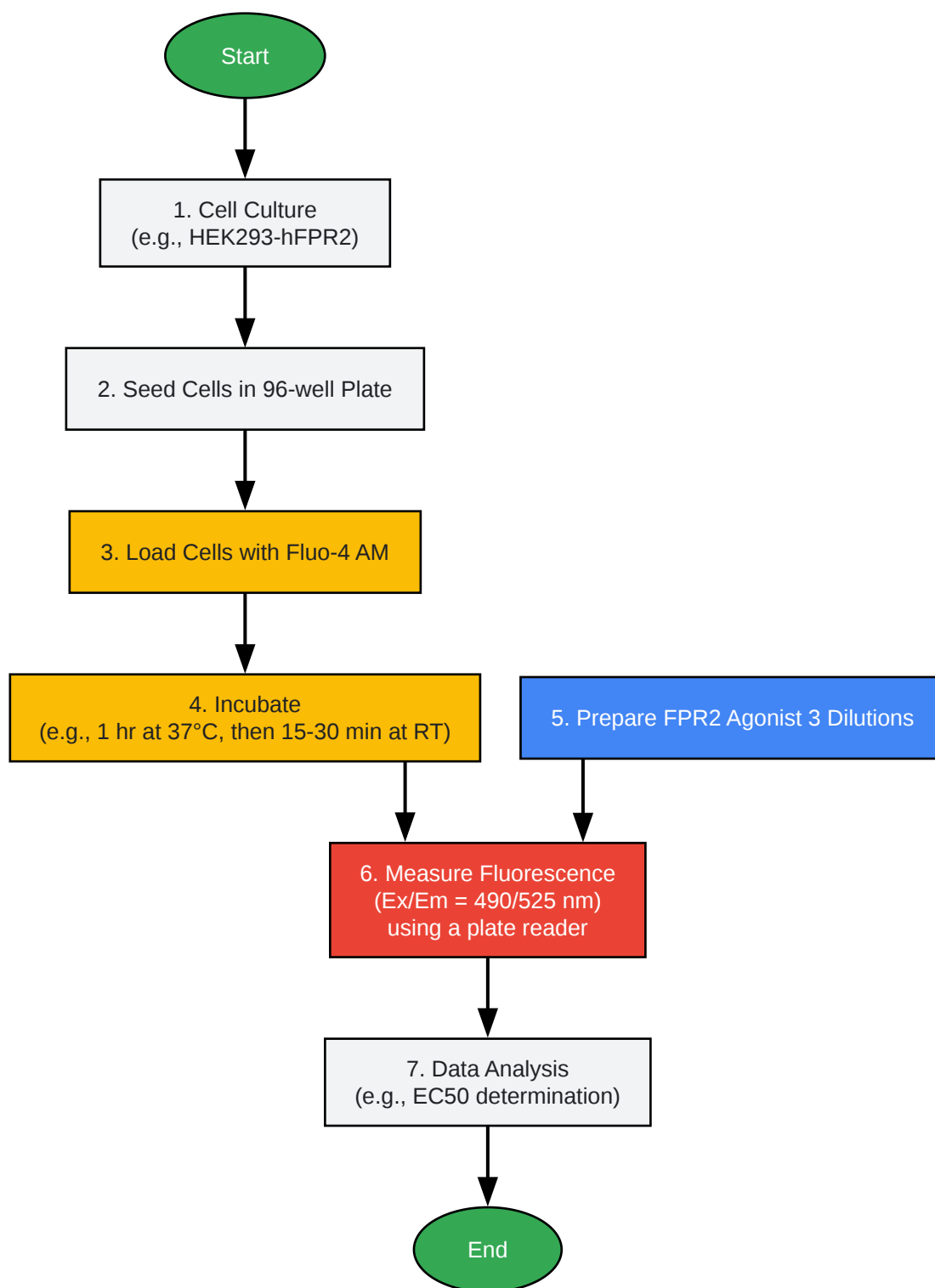


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FPR2 agonist-induced calcium signaling pathway.

Experimental Workflow

The following diagram outlines the major steps in the Fluo-4 AM-based calcium mobilization assay.



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Workflow for the in vitro calcium mobilization assay.

Materials and Reagents

Reagent/Material	Supplier (Example)	Catalog Number (Example)
Fluo-4 AM	Thermo Fisher Scientific	F14201
Fluo-4 No Wash Calcium Assay Kit	Sigma-Aldrich / Abcam	MAK552 / ab228555
FPR2 Agonist 3 (CMC23)	MedChemExpress	HY-155335
HEK293 cells stably expressing human FPR2 (HEK293-hFPR2)	ATCC / In-house	N/A
Dimethyl sulfoxide (DMSO), cell culture grade	Sigma-Aldrich	D2650
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES	Sigma-Aldrich	H6648
Probenecid	Sigma-Aldrich	P8761
Pluronic F-127	Thermo Fisher Scientific	P3000MP
96-well black, clear-bottom microplates	Corning	3603
Cell culture medium (e.g., DMEM)	Gibco	11965092
Fetal Bovine Serum (FBS)	Gibco	26140079
Penicillin-Streptomycin	Gibco	15140122

Detailed Experimental Protocol

This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other formats.

1. Cell Culture and Plating 1.1. Culture HEK293 cells stably expressing human FPR2 (HEK293-hFPR2) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂. 1.2. The day before the assay, harvest the cells and seed

them into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 μ L of growth medium.[\[13\]](#)[\[15\]](#) 1.3. Incubate the plate overnight to allow for cell adherence.

2. Preparation of Reagents

Reagent	Preparation Steps
FPR2 Agonist 3 Stock Solution	Dissolve FPR2 agonist 3 powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C as recommended. [12]
Assay Buffer	Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES.
Fluo-4 AM Stock Solution	Prepare a 1-4 mM stock solution of Fluo-4 AM in high-quality anhydrous DMSO. [14]
Dye Loading Solution	For a no-wash assay, use a commercial kit and follow the manufacturer's instructions. [13] [15] Typically, this involves diluting the Fluo-4 AM stock and a probenecid solution (to prevent dye extrusion) in the assay buffer. A common final concentration for Fluo-4 AM is 2-5 μ M.

3. Dye Loading Procedure 3.1. On the day of the assay, aspirate the growth medium from the cell plate. 3.2. Gently add 100 μ L of the Fluo-4 AM dye loading solution to each well.[\[13\]](#)[\[15\]](#) 3.3. Incubate the plate at 37°C for 1 hour.[\[13\]](#)[\[15\]](#) 3.4. Following the 37°C incubation, allow the plate to equilibrate to room temperature for 15-30 minutes in the dark.[\[13\]](#)[\[15\]](#)

4. Compound Preparation 4.1. Prepare a serial dilution of **FPR2 agonist 3** in assay buffer. It is common to perform a 2X concentration series, as this will be diluted 1:1 in the assay plate. 4.2. Include a vehicle control (e.g., DMSO at the highest concentration used in the dilutions) and a positive control (a known FPR2 agonist, if available).

5. Calcium Flux Measurement 5.1. Place the cell plate into a fluorescence microplate reader (e.g., FLIPR®, FlexStation®) equipped with an automated liquid handling system. 5.2. Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an

emission wavelength of ~525 nm.[13][15] 5.3. Record a baseline fluorescence reading for 10-20 seconds. 5.4. The instrument will then automatically add 100 μ L of the prepared compound dilutions (from step 4) to the corresponding wells. 5.5. Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 120-180 seconds to capture the calcium transient.

Data Presentation and Analysis

The primary output is a kinetic trace of fluorescence intensity over time for each well.

1. Data Normalization:

- The response can be expressed as the change in fluorescence ($\Delta F = F_{\text{max}} - F_{\text{baseline}}$) or as a ratio (F/F_0 , where F_0 is the baseline fluorescence).

2. Dose-Response Curve:

- Plot the peak fluorescence response against the logarithm of the agonist concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and the maximum response.

3. Quantitative Data Summary:

Parameter	Value	Description
Cell Seeding Density	40,000 - 80,000 cells/well	Optimal density for a 96-well plate.[13][15]
Fluo-4 AM Loading Concentration	2 - 5 μ M	Typical concentration for effective dye loading.
Dye Incubation Time	1 hour at 37°C, 15-30 min at RT	Standard incubation for de-esterification of Fluo-4 AM.[13][15]
Excitation Wavelength	~490 nm	Optimal for Fluo-4 excitation.[13]
Emission Wavelength	~525 nm	Optimal for Fluo-4 emission upon calcium binding.[13]
Data Acquisition Interval	1 - 2 seconds	Sufficient to resolve the rapid calcium transient.
Total Read Time	120 - 180 seconds	Captures the peak and subsequent decay of the calcium signal.

Conclusion

This protocol provides a robust framework for assessing the potency and efficacy of **FPR2 agonist 3** by measuring intracellular calcium mobilization. The use of a fluorescent plate reader allows for high-throughput screening and detailed pharmacological characterization of compounds targeting the FPR2 receptor. Proper optimization of cell density, dye loading conditions, and agonist concentrations is critical for generating reliable and reproducible data.

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